molecular formula C22H34O3 B1671511 Ginkgolic acid CAS No. 22910-60-7

Ginkgolic acid

Cat. No. B1671511
CAS RN: 22910-60-7
M. Wt: 346.5 g/mol
InChI Key: YXHVCZZLWZYHSA-FPLPWBNLSA-N
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Description

Ginkgolic acid is an alkylphenol that belongs to the class of ginkgolic acids isolated from Ginkgo biloba leaves . It is functionally related to salicylic acid and is a mixture of a series of bioactive substances that mainly exist in sarcotesta/seed coats .


Synthesis Analysis

A novel efficient synthesis of this compound from abundant 2,6-dihydroxybenzoic acid was developed through a palladium-catalyzed cross-coupling reaction and catalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of this compound is C22H34O3 . The IUPAC name is 2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid . The molecular weight is 346.5 g/mol .


Chemical Reactions Analysis

This compound has been found to exhibit promising anti-tyrosinase activity . It also shows strong allergenic properties, with carcinogenic and mutagenic activity .


Physical And Chemical Properties Analysis

This compound is a hydroxybenzoic acid . It is functionally related to a salicylic acid .

Scientific Research Applications

Anticancer Properties

Ginkgolic acid suppresses pancreatic cancer growth

this compound (GA) exhibits anti-tumor effects on pancreatic cancer cells with minimal toxicity to normal cells. It inhibits cancer cell viability, colony formation, migration, invasion, and induces apoptosis. GA targets lipogenesis in cancer cells by activating AMP-activated protein kinase (AMPK) signaling and downregulating key enzymes involved in lipogenesis, demonstrating its potential as a novel candidate for pancreatic cancer treatment (Ma et al., 2015).

Neuroprotection and Memory Enhancement

Protection against Aβ-Induced Synaptic Dysfunction

this compound protects synaptic function in the hippocampus from Aβ-induced impairment, which is relevant to Alzheimer’s disease. It exerts neuroprotective effects by preventing the impairment of neurotransmitter release and synaptic plasticity, suggesting its potential utility in cognitive disorders (Mango et al., 2016).

Antifungal Activities

Inhibition of Pathogenic Fungi

this compound demonstrates strong antifungal properties, particularly against Nigrospora oryzae, by lysing the cell membrane, causing protein leakage and increased cell membrane permeability. This activity suggests its use in protecting plants from fungal infections and its potential in developing antifungal agents (Liu et al., 2023).

Antimicrobial and Antiviral Effects

Broad Antiviral Activity

this compound shows promising antiviral activity against Chikungunya, Mayaro, Una, and Zika viruses by reducing viral titers and demonstrating strong virucidal activity. This broad antiviral activity highlights its potential in managing viral infections (Campos et al., 2020).

Metabolic and Enzymatic Research

Enzymatic Degradation and Metabolite Profiling

Studies on the enzymatic degradation of this compound and its impact on metabolic profiling provide insights into its hepatotoxic and nephrotoxic effects, contributing to a better understanding of its safety and efficacy in therapeutic applications (Chen et al., 2020).

Mechanism of Action

Target of Action

Ginkgolic acid, a phenolic compound isolated from the leaves and seeds of Ginkgo biloba, has been found to target several key proteins and pathways. It exhibits inhibitory activity against Protein Tyrosine Phosphatases (PTPs) such as PTPN9 and DUSP9 . These enzymes play crucial roles in cellular processes like glucose uptake . This compound also targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical changes. It inhibits the activity of PTPN9 and DUSP9, thus increasing the phosphorylation of AMPK to increase glucose uptake . It also suppresses the activity of key enzymes in pro-inflammatory lipid mediator biosynthesis, including COX-1, COX-2, and 5-LO . In the context of antibacterial activity, this compound penetrates the cell membrane of bacteria like Bacillus amyloliquefaciens, leading to the quenching of green fluorescent protein (GFP) in bacteria .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of glucose uptake through the AMPK pathway . It also influences the COX and LO pathways, which are involved in the biosynthesis of pro-inflammatory lipid mediators . In addition, it disrupts iron homeostasis in bacteria, which facilitates the disruption of ribosome function and protein synthesis .

Pharmacokinetics

It is known that this compound can penetrate the cell membrane of certain bacteria in a short period of time . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound exhibits a range of effects at the molecular and cellular level. It shows cytotoxic activity against a vast number of human cancers in various preclinical models . It also has significant antibacterial activity against Gram-positive bacteria . In the context of antibacterial action, it inhibits the biosynthesis of DNA, RNA, and proteins in bacteria like Bacillus amyloliquefaciens .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound is significantly improved under the condition of abolishing iron homeostasis . This suggests that the efficacy and stability of this compound can be affected by the presence or absence of certain elements in the environment.

Safety and Hazards

Ginkgolic acid has been identified as an allergen that can cause severe allergic reactions in certain people . It has been found to damage DNA (a risk for cancer development) and is toxic to nerve cells and the immune system .

Future Directions

The capacity of Ginkgolic acid components to act as free radical scavengers is critical, and combining its extract with other plant extracts has been shown to synergistically boost antioxidant properties . In the future, the natural product this compound might be applied to combat infections caused by Gram-positive pathogens .

properties

IUPAC Name

2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVCZZLWZYHSA-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872875
Record name 6-(8Z)-Pentadecenylsalicylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22910-60-7
Record name Ginkgolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22910-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgolic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(8Z)-Pentadecenylsalicylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22910-60-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ginkgolic acid exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms, including:

  • Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []
  • Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []
  • Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []
  • Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []

Q2: How does this compound interact with glycine receptors?

A2: this compound exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:

  • Potentiation of α1 Glycine Receptors: this compound enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []
  • Subunit Specificity: Interestingly, this compound does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]
  • Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of this compound. []

Q3: What is the chemical structure of this compound?

A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:

  • HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual this compound homologs in extracts and preparations. [, , , , ]
  • LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]
  • NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []
  • FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []

Q5: How stable is this compound under different conditions?

A5: The stability of this compound is influenced by factors like temperature and light exposure. Studies show that:

  • Heat Stability: this compound exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []
  • Light Sensitivity: Prolonged exposure to sunlight can degrade this compound, suggesting the importance of protecting extracts and formulations from light. []

Q6: What are the challenges in formulating this compound for therapeutic use?

A6: this compound's hydrophobic nature poses challenges for formulation and delivery:

  • Solubility: this compound exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []
  • Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []

Q7: What are some strategies to improve the solubility and bioavailability of this compound?

A7: Several approaches can enhance the solubility and bioavailability of this compound:

  • Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate this compound, improving its solubility and facilitating its absorption. [, ]
  • Gel Formulations: this compound can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []
  • Nanofiber-Based Delivery Systems: Immobilizing this compound on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []

Q8: What analytical methods are employed for quality control of this compound in Ginkgo biloba products?

A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:

  • HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual this compound homologs. [, , , , ]
  • Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []
  • Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []

Q9: What are the known toxicological concerns associated with ginkgolic acids?

A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:

  • Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []
  • Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []

Q10: What are the regulatory guidelines regarding this compound content in Ginkgo biloba products?

A10: Regulatory agencies set limits on this compound content in Ginkgo biloba products to minimize potential risks:

  • European Pharmacopoeia: The European Pharmacopoeia recommends a maximum this compound content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []

Q11: What are potential future applications of this compound?

A11: Ongoing research suggests promising avenues for this compound in various fields:

  • Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of this compound warrant further investigation as a potential anti-cancer agent. []
  • Anti-Inflammatory Treatments: this compound's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []
  • Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]

Q12: What are the key areas for future research on this compound?

A12: To fully harness the therapeutic potential of this compound, several research areas require further exploration:

  • Structure-Activity Relationship Studies: Detailed investigations into how structural modifications of this compound affect its activity, potency, and selectivity are crucial for developing more effective and safer derivatives. []

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